molecular formula C15H10Cl2O3 B1346300 4-Acetoxy-3',4'-dichlorobenzophenone CAS No. 890100-13-7

4-Acetoxy-3',4'-dichlorobenzophenone

Cat. No. B1346300
CAS RN: 890100-13-7
M. Wt: 309.1 g/mol
InChI Key: YYRMDSHBXDNBAG-UHFFFAOYSA-N
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Description

4-Acetoxy-3’,4’-dichlorobenzophenone is a chemical compound with the CAS Number: 890100-13-7 . It has a molecular weight of 309.15 and its IUPAC name is 4-(3,4-dichlorobenzoyl)phenyl acetate .


Molecular Structure Analysis

The InChI code for 4-Acetoxy-3’,4’-dichlorobenzophenone is 1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)11-4-7-13(16)14(17)8-11/h2-8H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of chemical compounds related to 4-Acetoxy-3',4'-dichlorobenzophenone, such as hydrazones and coumarins, highlights the compound's relevance in developing materials with specific optical and biochemical properties. For example, studies on the nonlinear optical properties of synthesized hydrazones reveal their potential in optical device applications, including optical limiters and switches (Naseema et al., 2010). Additionally, the synthesis of novel 4-methylcoumarins has been explored for their specificity in modulating receptor proteins, indicating applications in biochemical research (Tyagi et al., 2008).

Analytical Methods and Environmental Studies

Advancements in analytical methods for detecting and characterizing benzophenone derivatives in biological and environmental samples are significant. For instance, a method for determining benzophenone-3 and its metabolites in human serum has been developed, showcasing the importance of these compounds in environmental health studies (Tarazona et al., 2013).

Material Science and Polymer Chemistry

Research in material science and polymer chemistry also demonstrates the relevance of 4-Acetoxy-3',4'-dichlorobenzophenone derivatives. For example, bio-based functional styrene monomers derived from natural compounds for polymer synthesis highlight the push towards sustainable materials. These monomers have been utilized in controlled radical polymerization, producing polymers with potential applications in various industries (Takeshima et al., 2017).

Corrosion Inhibition

The study of chalcone derivatives, including those structurally related to 4-Acetoxy-3',4'-dichlorobenzophenone, for corrosion inhibition in hydrochloric acid solution, indicates their importance in protecting industrial materials. Such research contributes to the development of more efficient and environmentally friendly corrosion inhibitors (Lgaz et al., 2017).

Safety And Hazards

The safety information available indicates that 4-Acetoxy-3’,4’-dichlorobenzophenone is an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-(3,4-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)11-4-7-13(16)14(17)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRMDSHBXDNBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641734
Record name 4-(3,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3',4'-dichlorobenzophenone

CAS RN

890100-13-7
Record name [4-(Acetyloxy)phenyl](3,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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